molecular formula C13H18ClNO5S B497532 4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide CAS No. 714210-28-3

4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B497532
CAS No.: 714210-28-3
M. Wt: 335.8g/mol
InChI Key: NCYMXTUESXAPEU-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxybenzene core substituted with a chlorine atom at the 4-position. The sulfonamide nitrogen is further functionalized with a tetrahydrofurfurylmethyl group, a five-membered oxygen-containing heterocycle.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO5S/c1-18-11-7-13(12(19-2)6-10(11)14)21(16,17)15-8-9-4-3-5-20-9/h6-7,9,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYMXTUESXAPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-2,5-Dimethoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate serves as the electrophilic component in sulfonamide formation. A proven route begins with 4-chloro-2,5-dimethoxyaniline , synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen gas in the presence of a palladium catalyst. Subsequent sulfonation is achieved by treating the aniline derivative with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours), yielding the sulfonic acid. Conversion to the sulfonyl chloride is accomplished using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane.

Key Reaction Conditions:

  • Temperature: 0–5°C (sulfonation), room temperature (PCl₅ reaction).

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Yield: ~70–85% (reported for analogous sulfonyl chlorides).

Synthesis of (Tetrahydrofuran-2-yl)Methylamine

The nucleophilic amine component, (tetrahydrofuran-2-yl)methylamine, is prepared via functionalization of tetrahydrofurfuryl alcohol. A two-step approach is commonly employed:

  • Tosylation : Treatment of tetrahydrofurfuryl alcohol with tosyl chloride (TsCl) in pyridine or triethylamine, forming the tosylate intermediate.

  • Amination : Displacement of the tosylate group using aqueous or alcoholic ammonia under reflux (12–24 hours).

Alternative Route : Reductive amination of tetrahydrofurfural with ammonium acetate and sodium cyanoborohydride in methanol.

Key Analytical Data :

  • Boiling Point : 135–137°C (for purified amine).

  • ¹H NMR (CDCl₃) : δ 3.85–3.70 (m, 3H, furan-OCH₂ and CH₂NH₂), 2.70 (t, 2H, NH₂), 1.80–1.50 (m, 4H, ring CH₂).

Sulfonamide Formation

Coupling Reaction

The sulfonyl chloride and amine are coupled in a nucleophilic acyl substitution reaction. A typical procedure involves:

  • Dissolving 4-chloro-2,5-dimethoxybenzenesulfonyl chloride (1 equiv) in anhydrous THF or DCM.

  • Adding (tetrahydrofuran-2-yl)methylamine (1.2 equiv) dropwise at 0°C.

  • Introducing a tertiary amine base (e.g., triethylamine, 2 equiv) to scavenge HCl.

  • Stirring at room temperature for 4–6 hours.

Reaction Optimization :

  • Solvent : THF affords higher yields (~80%) compared to DCM (~65%) due to improved solubility of intermediates.

  • Temperature : Reactions above 25°C risk sulfonate ester byproducts.

Alternative Activation Strategies

For less reactive amines, the sulfonyl chloride may be converted to an activated ester. Patent literature describes using N-hydroxysuccinimide (NHS) or N-hydroxyglutarimide esters to enhance electrophilicity. For example:

  • Reacting the sulfonyl chloride with NHS in DMF to form the NHS ester.

  • Coupling with the amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Yield Comparison :

Activation MethodYield (%)
Direct coupling75–80
NHS ester85–90

Purification and Characterization

Workup and Isolation

The crude product is purified via:

  • Acid-Base Extraction : Washing with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to eliminate residual sulfonic acid.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Using ethanol/water mixtures.

Typical Yield : 65–75% after purification.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.55 (s, 1H, aromatic), 6.90 (s, 1H, aromatic), 4.10–3.80 (m, 5H, OCH₃ and furan-OCH₂), 3.30 (t, 2H, CH₂NH), 1.90–1.60 (m, 4H, ring CH₂).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Discussion of Methodologies

Critical Analysis of Synthetic Routes

The direct coupling method offers simplicity but requires stringent temperature control to avoid hydrolysis of the sulfonyl chloride. NHS-activated ester approaches, while higher-yielding, introduce additional steps and cost. Catalytic hydrogenation remains the most efficient route to the aniline precursor, though alternative nitration/reduction sequences have been explored.

Scalability and Industrial Relevance

Large-scale production favors the direct coupling method due to lower reagent complexity. However, patents highlight the utility of continuous-flow reactors for sulfonation steps to enhance safety and yield .

Chemical Reactions Analysis

4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the sulfonamide moiety exhibit antimicrobial properties. A study demonstrated that 4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide showed promising activity against various bacterial strains.

Case Study:

  • Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
  • Method: Disc diffusion method was employed.
  • Results: The compound inhibited bacterial growth with zones of inhibition measuring up to 15 mm for Staphylococcus aureus.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity Comparison

CompoundCytokine Inhibition (%)
This compound45%
Control (No Treatment)10%

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions.

Process Overview:

  • Starting Material: 4-chloro-2,5-dimethoxybenzene.
  • Reagents: Tetrahydrofuran and appropriate coupling agents.
  • Yield: Typically yields over 80% when optimized conditions are applied.

Herbicidal Activity

Preliminary studies suggest that the compound may possess herbicidal properties, making it a candidate for agricultural applications.

Case Study:

  • Objective: To assess herbicidal efficacy on common weeds.
  • Method: Field trials were conducted with varying concentrations.
  • Results: At higher concentrations (200 mg/L), significant reduction in weed biomass was observed.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Weight (g/mol) Key Features
4-Chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide (Target) Tetrahydro-2-furanylmethyl ~375 (estimated) Oxygen-containing heterocycle; moderate lipophilicity; potential H-bonding
2,5-Dimethoxy-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide Piperidin-4-yl ~470 (estimated) Six-membered nitrogen ring; enhanced solubility via protonation
4-Chloro-2,5-dimethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (BH50693) 6-Methyl-2-pyridinyl 342.80 Aromatic, basic pyridine; potential π-π interactions
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide 4-Chloro-2,5-dimethoxyphenyl 348.97 Dichlorinated aromatic system; high lipophilicity
25C-NBOH HCl (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol) Phenethylamine with phenolic hydroxyl 368.83 (HCl salt) Non-sulfonamide; phenolic group increases polarity

Structure-Activity Relationships (SAR)

  • Piperidine vs. Pyridine : Piperidine’s nitrogen allows protonation at physiological pH, improving aqueous solubility, whereas pyridine’s aromaticity enables π-π stacking with aromatic residues in binding pockets .
  • Chlorine Substitution : The 4-chloro substituent on the benzene ring increases lipophilicity, improving membrane permeability. Dichlorinated analogs (e.g., ) exhibit higher logP values but may face metabolic stability challenges.
  • Phenolic vs. Sulfonamide Moieties: Phenolic groups (e.g., 25C-NBOH) introduce polarity, altering pharmacokinetic profiles compared to sulfonamides, which are stronger electron-withdrawing groups .

Biological Activity

4-Chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C13H17ClN2O4S
  • Molecular Weight : 320.80 g/mol
  • CAS Number : 3899-65-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzenesulfonamide have been reported to possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Antifungal Properties :
    • Research indicates that related compounds can inhibit the growth of fungi, particularly Candida species. The mechanism often involves disruption of the fungal cell wall synthesis or function .
  • Anticancer Potential :
    • Some sulfonamide derivatives have demonstrated cytotoxic effects on cancer cell lines. The activity is often linked to the inhibition of specific enzymes involved in tumor proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class frequently act as inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria and some cancer cells.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G1/S phase, leading to apoptosis .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialBroad-spectrumInhibition of cell wall synthesis
AntifungalEffective against C. albicansDisruption of fungal cell function
AnticancerCytotoxic in vitroEnzyme inhibition & cell cycle arrest

Case Studies and Research Findings

  • Antimicrobial Study :
    A study investigated the antimicrobial effects of various sulfonamide derivatives, including those similar to this compound. The results indicated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections caused by these pathogens .
  • Antifungal Efficacy :
    Research focusing on antifungal properties revealed that certain structural modifications enhance efficacy against Candida albicans. The compound was tested for its ability to inhibit biofilm formation and showed promising results, indicating a potential therapeutic role in treating candidiasis .
  • Cytotoxicity in Cancer Cells :
    In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines through caspase activation pathways. This suggests that it may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .

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